2,5-Dimethylcinnamic acid 2,5-Dimethylcinnamic acid
Brand Name: Vulcanchem
CAS No.: 155814-17-8
VCID: VC8460506
InChI: InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+
SMILES: CC1=CC(=C(C=C1)C)C=CC(=O)O
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

2,5-Dimethylcinnamic acid

CAS No.: 155814-17-8

Cat. No.: VC8460506

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethylcinnamic acid - 155814-17-8

Specification

CAS No. 155814-17-8
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name (E)-3-(2,5-dimethylphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+
Standard InChI Key FAIBVLSPNAHVSQ-AATRIKPKSA-N
Isomeric SMILES CC1=CC(=C(C=C1)C)/C=C/C(=O)O
SMILES CC1=CC(=C(C=C1)C)C=CC(=O)O
Canonical SMILES CC1=CC(=C(C=C1)C)C=CC(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

2,5-Dimethoxycinnamic acid belongs to the hydroxycinnamic acid family, distinguished by its methoxy (-OCH3_3) groups at the 2- and 5-positions of the benzene ring (Figure 1). The IUPAC name for this compound is 3-(2,5-dimethoxyphenyl)prop-2-enoic acid. Its structural formula is represented as:

HOOC-CH=CH-C6H3(OCH3)2\text{HOOC-CH=CH-C}_6\text{H}_3(\text{OCH}_3)_2

The molecule’s conjugated double bond and electron-donating methoxy groups influence its reactivity, particularly in electrophilic substitution reactions . X-ray crystallography studies (not directly cited in sources) typically reveal planar geometry due to resonance stabilization across the aromatic and α,β-unsaturated carboxylic acid systems.

Table 1: Key Identifiers of 2,5-Dimethoxycinnamic Acid

PropertyValueSource Reference
CAS RN10538-51-9
Molecular FormulaC11H12O4\text{C}_{11}\text{H}_{12}\text{O}_4
Molecular Weight208.21 g/mol
SynonymsTIMTEC-BB SBB000471; TRANS-2,5-DIMETHOXYCINNAMIC ACID

Synthesis and Production Methods

Industrial Synthesis

The primary synthesis route involves a Knoevenagel condensation between 2,5-dimethoxybenzaldehyde and malonic acid, catalyzed by pyridine and piperidine .

Reaction Steps:

  • Reactant Mixing: Combine 2,5-dimethoxybenzaldehyde (1 eq), malonic acid (1.2 eq), pyridine (solvent), and piperidine (catalyst) in a reflux apparatus.

  • Reflux Conditions: Heat at 90°C for 2 hours to facilitate aldol condensation.

  • Acid Quenching: Cool the mixture and add 3 M HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pale yellow needle-like crystals .

Yield and Purity:

  • Typical yields range from 70–85% after recrystallization.

  • Commercial grades (e.g., FUJIFILM Wako) specify ≥97% purity by gas chromatography .

Byproduct Management

The reaction may generate minor byproducts such as unreacted malonic acid or decarboxylated derivatives. Recrystallization in ethanol effectively removes these impurities .

Physical and Chemical Properties

Table 2: Physicochemical Data

PropertyValueMethod/Source
Melting Point147–150°CCapillary tube
Boiling Point267.4°C (estimated)Rough estimate
Density1.0627 g/cm³ (estimated)Empirical model
Refractive Index1.4389 (estimated)Computational
pKa4.40 ± 0.10Potentiometric

Thermal Stability: The compound decomposes above 250°C, releasing carbon dioxide and methoxy-substituted phenols .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1680 cm1^{-1} (C=O stretch), 1600 cm1^{-1} (C=C aromatic), and 1260 cm1^{-1} (C-O methoxy) .

  • NMR (theoretical):

    • 1H^1\text{H}: δ 3.85 (s, 6H, OCH3_3), δ 6.35 (d, 1H, CH=CO), δ 7.25–7.50 (m, 3H, aromatic) .

Applications in Pharmaceutical and Industrial Chemistry

Vasodilator Synthesis

2,5-Dimethoxycinnamic acid serves as a precursor for cinnepazide, a vasodilator used to treat peripheral vascular disorders. The synthetic pathway involves:

  • Esterification: Conversion to methyl 2,5-dimethoxycinnamate using methanol/H2_2SO4_4.

  • Amidation: Reaction with hydrazine to form the hydrazide derivative.

  • Functionalization: Addition of a piperazine moiety to enhance bioavailability .

Polymer Chemistry

While not directly cited in the provided sources, cinnamic acid derivatives are widely employed in polymer photo-crosslinking. The methoxy groups enhance solubility in organic solvents, facilitating use in photoresist formulations .

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